molecular formula C16H18ClNO4S B2803210 1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide CAS No. 1396854-28-6

1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide

Cat. No.: B2803210
CAS No.: 1396854-28-6
M. Wt: 355.83
InChI Key: QKEMNKZMDFIZNU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide is a methanesulfonamide derivative characterized by a 2-chlorophenyl group attached to the sulfonyl moiety and a highly substituted N-hydroxyethyl group. The N-substituent includes a cyclopropyl ring, a furan-2-yl group, and a hydroxyl group, conferring unique steric and electronic properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c17-14-5-2-1-4-12(14)10-23(20,21)18-11-16(19,13-7-8-13)15-6-3-9-22-15/h1-6,9,13,18-19H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEMNKZMDFIZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the ortho position.

    Furan ring incorporation: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.

    Methanesulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or saturated compounds.

Scientific Research Applications

1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.

    Materials Science: The compound’s functional groups may impart desirable properties to materials, such as enhanced stability, reactivity, or electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide, we compare it with structurally related sulfonamides from crystallographic studies (Table 1). Key differences arise from substituent effects on molecular conformation, hydrogen bonding, and crystal packing.

Table 1: Structural and Conformational Comparison of Sulfonamide Derivatives

Compound Substituents on N-Aryl Group Torsion Angle (C1–S1–N1–C7) Dihedral Angle (Aryl vs. SO₂–NH–CO–C) Hydrogen Bonding Features
Target Compound 2-Chlorophenyl + hydroxyethyl* Not reported Not reported Likely enhanced H-bonding (OH, furan O)
N-(Phenylsulfonyl)-acetamide (II) Phenyl -58.8° 89.0° N–H⋯O dimer chains
2,2-Dimethyl-N-(phenylsulfonyl)-acetamide (III) Phenyl + 2,2-dimethyl 67.1° 87.4° Similar dimer chains
2,2-Dichloro-N-(phenylsulfonyl)-acetamide (IV) Phenyl + 2,2-dichloro -66.3° 79.8° Reduced dihedral angle, altered packing

Notes:

  • For instance, compound IV’s dihedral angle (79.8°) deviates markedly from II (89.0°) due to dichloro substituents , suggesting that the target compound’s dihedral angle may similarly diverge.
  • Hydrogen Bonding: The hydroxyl group in the target compound introduces an additional H-bond donor, likely promoting stronger intermolecular interactions than the acetamide derivatives (II–IV), which rely solely on N–H⋯O bonds . The furan oxygen may also participate in C–H⋯O interactions, further stabilizing crystal packing.
  • Crystal Packing : Simpler analogs (II–IV) form inversion-related dimers linked via N–H⋯O bonds, creating zigzag chains . The target compound’s complex substituents may disrupt this motif, favoring layered or helical packing due to steric hindrance and additional H-bonding sites.
  • Solubility and Reactivity : The hydroxyethyl group could enhance aqueous solubility relative to II–IV, while the cyclopropyl and furan moieties may increase lipophilicity. This amphiphilic balance might improve bioavailability compared to purely hydrophobic analogs.

Research Findings and Implications

Substituent Effects on Conformation : The antiperiplanar arrangement of N–H and C=O bonds in the SO₂–NH–CO–C segment, observed in II–IV , is likely preserved in the target compound. However, steric clashes from the cyclopropyl and furan groups could force deviations in the sulfonamide backbone’s planarity.

Biological Relevance : While biological data for the target compound is absent, sulfonamides with electron-withdrawing groups (e.g., 2-chlorophenyl) often exhibit enhanced enzyme inhibitory activity. The hydroxyethyl group may mimic natural substrates in binding pockets, as seen in carbonic anhydrase inhibitors .

Synthetic Challenges : Introducing the hydroxyethyl group with multiple substituents necessitates precise reaction conditions to avoid epoxide ring-opening side reactions, a common issue in sulfonamide functionalization .

Biological Activity

1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide is a complex organic compound with a unique structural composition, featuring a chlorophenyl group , a cyclopropyl moiety , and a furan ring linked through a hydroxyethyl chain to a methanesulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure

The molecular formula for this compound is C17H18ClN2O4SC_{17}H_{18}ClN_{2}O_{4}S. The structure can be represented as follows:

ComponentDescription
Chlorophenyl A phenyl ring substituted with chlorine
Cyclopropyl A three-membered carbon ring
Furan A five-membered aromatic ring containing oxygen
Methanesulfonamide A sulfonamide functional group attached to methane

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in various biological pathways, particularly those associated with inflammation and cancer.

  • Anti-inflammatory Activity : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.
  • Anticancer Potential : The unique structure may allow it to interfere with cancer cell proliferation through various mechanisms.

Biological Activity Studies

Recent studies have explored the pharmacological properties of this compound. Below are key findings:

In Vitro Studies

  • Cell Viability Assays : In vitro tests indicated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : Specific assays demonstrated that the compound inhibits key enzymes associated with inflammation and cancer progression.

In Vivo Studies

  • Animal Models : Studies using rat models showed significant anti-inflammatory effects, with reduced edema in treated groups compared to controls.
  • Toxicity Assessments : Toxicity studies revealed relatively low cytotoxicity, making it an attractive candidate for further drug development.

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced edema in rat models
AntimicrobialInhibition of bacterial growth
AnticancerDecreased viability in cancer cells

Pharmacokinetic Properties

PropertyValue
Half-lifeTBD (to be determined)
BioavailabilityTBD
MetabolismHepatic (liver metabolism)

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study investigated the anti-inflammatory effects in a rat model of arthritis, demonstrating significant reduction in inflammatory markers.
  • Case Study 2 : Research on its antimicrobial properties against specific pathogens showed promising results, indicating its potential use as an antibiotic.
  • Case Study 3 : An investigation into its anticancer properties revealed that the compound induced apoptosis in specific cancer cell lines through the activation of intrinsic pathways.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions starting with cyclopropyl and furan precursors. A common approach includes nucleophilic substitution or coupling reactions to introduce the methanesulfonamide group. Optimization requires careful selection of catalysts (e.g., palladium-based catalysts for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature control (60–80°C). Continuous flow reactors can enhance scalability and reproducibility by minimizing side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying the cyclopropyl, furan, and hydroxyethyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Thin-layer chromatography (TLC) monitors intermediate steps .

Q. How do the electronic properties of the 2-chlorophenyl and furan groups influence reactivity?

The electron-withdrawing chlorine on the phenyl ring increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution potential. The furan oxygen’s lone pairs participate in resonance, stabilizing intermediates during reactions. Steric hindrance from the cyclopropyl group may slow kinetics in crowded transition states .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) in cancer or microbial models are common. Use dose-response curves to determine IC₅₀ values. Structural analogs with fluorophenoxy or imidazole groups have shown antimicrobial and anticancer activities, providing a basis for comparative studies .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products. Assess hydrolytic stability at pH 1–13 (simulating gastrointestinal conditions) and thermal stability via thermogravimetric analysis (TGA). The hydroxyethyl group may confer sensitivity to oxidation, necessitating inert atmosphere storage .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., hydroxyethyl configuration) be resolved?

Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution can separate enantiomers. X-ray crystallography or NOESY NMR confirms absolute configuration. Computational modeling (DFT) predicts energetically favored conformers to guide synthetic design .

Q. How to reconcile contradictory reports on the biological activity of sulfonamide derivatives?

Perform meta-analyses of published data to identify variables like assay conditions (e.g., cell line specificity) or impurity profiles. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Structure-activity relationship (SAR) studies can isolate substituent effects .

Q. What strategies improve metabolic stability and bioavailability of this compound?

Introduce electron-donating groups (e.g., methoxy) to reduce cytochrome P450-mediated oxidation. Prodrug approaches (e.g., esterification of the hydroxyethyl group) enhance membrane permeability. Pharmacokinetic studies in rodent models assess oral bioavailability and half-life .

Q. What mechanistic insights explain the sulfonamide group’s role in enzyme inhibition?

Crystallographic studies (e.g., protein-ligand X-ray) reveal hydrogen bonding between the sulfonamide and active-site residues. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Mutagenesis experiments identify critical amino acids for interaction .

Q. How can computational tools predict off-target interactions or toxicity?

Molecular docking (AutoDock, Glide) screens against databases like ChEMBL for off-targets. Machine learning models (e.g., DeepTox) assess toxicity profiles based on structural fingerprints. MD simulations evaluate binding persistence in physiological conditions .

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